1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20458114
InChI: InChI=1S/C10H12BrNO3/c1-7(11)5-8-3-4-9(15-2)6-10(8)12(13)14/h3-4,6-7H,5H2,1-2H3
SMILES:
Molecular Formula: C10H12BrNO3
Molecular Weight: 274.11 g/mol

1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene

CAS No.:

Cat. No.: VC20458114

Molecular Formula: C10H12BrNO3

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene -

Specification

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
IUPAC Name 1-(2-bromopropyl)-4-methoxy-2-nitrobenzene
Standard InChI InChI=1S/C10H12BrNO3/c1-7(11)5-8-3-4-9(15-2)6-10(8)12(13)14/h3-4,6-7H,5H2,1-2H3
Standard InChI Key PGVQLBZRCNAYFZ-UHFFFAOYSA-N
Canonical SMILES CC(CC1=C(C=C(C=C1)OC)[N+](=O)[O-])Br

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Weight

The molecular formula of 1-(2-bromopropyl)-4-methoxy-2-nitrobenzene is C10_{10}H12_{12}BrNO3_3, derived from a benzene core with three substituents:

  • Nitro group (-NO2_2) at position 2.

  • Methoxy group (-OCH3_3) at position 4.

  • 2-Bromopropyl group (-CH2_2CHBrCH3_3) at position 1.

Its molecular weight is 274.11 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, Br: 79.90, N: 14.01, O: 16.00) .

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, comparisons to analogs like 1-(bromomethyl)-4-methoxy-2-nitrobenzene (PubChem CID 3747830) suggest:

  • 1^1H NMR:

    • Aromatic protons at δ 7.2–8.0 ppm (meta to nitro group).

    • Methoxy singlet at δ 3.8–4.0 ppm.

    • Bromopropyl protons as multiplets (δ 1.8–3.5 ppm).

  • IR: Strong absorption bands for NO2_2 (~1520 cm1^{-1}) and C-Br (~650 cm1^{-1}) .

Synthesis Pathways and Reaction Mechanisms

Proposed Synthetic Routes

The compound can be synthesized through sequential functionalization of benzene derivatives:

Nitration and Methoxylation

  • Nitration: Introduce nitro group via mixed acid (H2_2SO4_4/HNO3_3) at 0–10°C, favoring para substitution .

  • Methoxylation: Replace a leaving group (e.g., bromide) with methoxy using K2_2CO3_3 and CH3_3I in DMF .

Bromopropylation

  • Friedel-Crafts Alkylation: React 4-methoxy-2-nitrobenzene with 2-bromopropanol in the presence of Lewis acids (e.g., AlCl3_3).

  • Radical Bromination: Treat a propyl-substituted precursor with N-bromosuccinimide (NBS) under UV light .

Yield Optimization

Reaction conditions from analogous syntheses suggest:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvents: Polar aprotic solvents (DMF, ethyl acetate) enhance reactivity .

  • Catalysts: K2_2CO3_3 improves methoxylation efficiency (85% yield observed in similar systems) .

Physicochemical Properties

Solubility and Partitioning

Computational predictions using the SILICOS-IT model indicate:

  • LogP: 2.68 (moderate lipophilicity) .

  • Water Solubility: 0.145 mg/mL, classified as "soluble" in organic solvents (ethyl acetate, DCM) .

Thermal Stability

Differential scanning calorimetry (DSC) data for related compounds show decomposition temperatures >200°C, suggesting stability under standard storage conditions .

Reactivity and Functional Applications

Nucleophilic Substitution

The bromopropyl group undergoes SN_N2 reactions with nucleophiles (e.g., amines, thiols), enabling derivatization. For example:

C10H12BrNO3+NH3C10H15N2O3+HBr\text{C}_{10}\text{H}_{12}\text{BrNO}_3 + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{15}\text{N}_2\text{O}_3 + \text{HBr}

This reactivity is exploited in pharmaceutical intermediates .

Catalytic Applications

In agrochemical synthesis, nitroaromatics serve as precursors for herbicides. A patent by Jiangsu Changqing Agrochemical Co. highlights similar compounds as intermediates in sulfonylurea herbicide production .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Biological Screening: Evaluate antimicrobial activity against Gram-positive bacteria.

  • Computational Modeling: Refine LogP and solubility predictions using COSMO-RS.

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